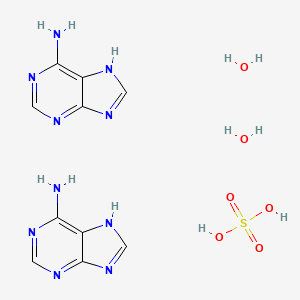
1-(哌啶-4-羰基)哌啶-4-酮盐酸盐
描述
“1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride” is an organic compound . It’s used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their synthesis has long been widespread . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2 obviates the need for the classical N-protection/O-activation/cyclization/deprotection sequence commonly employed for this type of transformation .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学研究应用
药理学:抗癌和抗HIV活性
据报道,该化合物具有多种药理活性。 值得注意的是,它在抗癌和抗HIV治疗方面显示出希望 。它的结构允许开发与这些疾病相关的生物靶标相互作用的新药物。
抗菌和抗真菌剂
在抗菌研究领域,哌啶-4-酮衍生物已显示出显着的活性。 这些化合物可以作为设计具有更少副作用的有效抗菌和抗真菌剂的模板,这对于对抗耐药菌株至关重要 。
化学研究:合成中间体
哌啶-4-酮衍生物是化学合成中的宝贵中间体。 它们用于构建复杂分子,包括生物碱,生物碱在药物化学和药物开发中具有广泛的应用 。
工业过程:化学结构单元
该化合物在各种工业过程中用作结构单元。 它用于合成更复杂的化学实体,这些化学实体在制造药物和其他化学产品中必不可少 。
环境科学:分析标准品
“1-(哌啶-4-羰基)哌啶-4-酮盐酸盐”可用作环境科学中的高质量参考标准。 它有助于准确检测和量化环境样品中的化学物质,确保分析结果的可靠性 。
未来方向
作用机制
Target of Action
It is known that piperidinone derivatives are often used as intermediates in the manufacture of chemicals and pharmaceutical drugs .
Mode of Action
It’s known that piperidinone derivatives can interact with the active sites of specific enzymes, effectively hindering the binding of the enzyme’s substrate and impeding catalytic reactions .
生化分析
Biochemical Properties
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride plays a significant role in biochemical reactions. It has been found to exhibit various biological activities, including antimicrobial, antiviral, and central nervous system depressant effects . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), modulating their gene expression . These interactions suggest that 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride may have potential therapeutic applications in treating inflammation and infections.
Cellular Effects
The effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the expression of COX-2 and iNOS genes in cultured cells, leading to changes in inflammatory responses . Additionally, its antimicrobial properties suggest that it can disrupt bacterial cell membranes and inhibit microbial growth .
Molecular Mechanism
At the molecular level, 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound inhibits COX-2 activity, reducing the production of pro-inflammatory mediators . It also modulates gene expression by interacting with transcription factors and signaling pathways, thereby influencing cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its effects over extended periods .
Dosage Effects in Animal Models
The effects of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting microbial growth . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s effects on metabolic flux and metabolite levels are significant, as it can influence the overall metabolic state of cells and tissues . Understanding these pathways is crucial for developing effective therapeutic strategies that leverage the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can affect its activity and function, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
1-(piperidine-4-carbonyl)piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h9,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBVYIPXSJEFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(=O)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661722 | |
| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189684-40-9 | |
| Record name | 1-(Piperidine-4-carbonyl)piperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B1461666.png)

![Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1461668.png)



![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)

![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)


![Ethyl 3-[2-(2,2-dimethylpropanamido)pyridin-3-yl]prop-2-enoate](/img/structure/B1461684.png)

